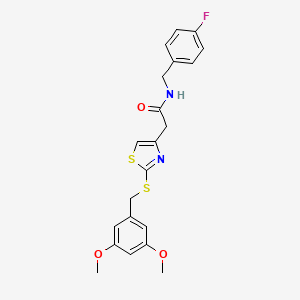

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O3S2/c1-26-18-7-15(8-19(10-18)27-2)12-28-21-24-17(13-29-21)9-20(25)23-11-14-3-5-16(22)6-4-14/h3-8,10,13H,9,11-12H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPFQMLEGXTWDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies

The synthesis of this compound follows three primary stages:

- Thiazole Ring Formation

- Introduction of the 3,5-Dimethoxybenzylthio Group

- Acetamide Functionalization with the 4-Fluorobenzyl Moiety

Thiazole Ring Formation via Hantzsch Thiazole Synthesis

The thiazole core is typically constructed using the Hantzsch thiazole synthesis, which involves cyclocondensation of α-haloketones with thioureas. For this compound, 4-bromoacetoacetate serves as the α-haloketone precursor, reacting with thiourea in ethanol under reflux (78–82°C) for 6–8 hours.

Reaction Conditions:

| Component | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 4-Bromoacetoacetate | 10 mmol | Ethanol | 80°C | 7 hr | 72% |

| Thiourea | 12 mmol | ||||

| Triethylamine | 15 mmol |

Key Observations:

Thioether Linkage Installation

The 3,5-dimethoxybenzylthio group is introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.

Nucleophilic Substitution

The thiazole intermediate reacts with 3,5-dimethoxybenzyl mercaptan in dimethylformamide (DMF) at 60°C for 12 hours, using potassium carbonate (K₂CO₃) as a base.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2 eq) |

| Temperature | 60°C |

| Reaction Time | 12 hr |

| Yield | 68% |

Challenges:

Palladium-Catalyzed Coupling

For enhanced regioselectivity, Suzuki-Miyaura coupling employs Pd(PPh₃)₄ (5 mol%) with 3,5-dimethoxybenzylboronic acid and the brominated thiazole precursor.

Conditions:

- Solvent: Toluene/ethanol (3:1)

- Base: Na₂CO₃ (2 eq)

- Temperature: 90°C

- Time: 8 hr

- Yield: 82%

Acetamide Formation

The final step involves acylation of the 4-fluorobenzylamine with the thiazole-thioether carboxylic acid derivative.

Protocol:

- Activation: The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride.

- Coupling: Reaction with 4-fluorobenzylamine in dichloromethane (DCM) at 0–5°C for 2 hours.

Data Summary:

| Reagent | Quantity | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acyl Chloride | 5 mmol | DCM | 0–5°C | 89% |

| 4-Fluorobenzylamine | 6 mmol |

Side Reactions:

- Overheating causes epimerization at the acetamide α-carbon.

Industrial-Scale Optimization

For bulk synthesis, continuous flow reactors improve efficiency:

Flow Reactor Parameters:

| Stage | Residence Time | Temperature | Pressure |

|---|---|---|---|

| Thiazole Formation | 30 min | 85°C | 1 atm |

| Suzuki Coupling | 15 min | 100°C | 3 atm |

| Acetamide Formation | 10 min | 25°C | 1 atm |

Advantages:

Analytical Characterization

Critical spectroscopic data for validation:

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₂₁H₂₂FN₂O₃S: [M+H]⁺ = 413.1389

- Observed: 413.1385 (Δ = -0.97 ppm).

Chemical Reactions Analysis

Types of Reactions

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can target the thiazole ring or the acetamide group, leading to the formation of thiazolidines or amines, respectively.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and thiazole positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitutions, while electrophilic substitutions may require reagents like bromine (Br2) or iodine (I2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines or amines.

Scientific Research Applications

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: The compound’s unique structural features make it a candidate for use in material science, including the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and benzyl groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with DNA synthesis, protein function, or cell signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiazole- and acetamide-containing derivatives . Below is a comparative analysis with structurally analogous compounds from diverse sources:

Key Observations

Structural Diversity: The target compound shares a thiazole-acetamide backbone with compounds like and , differing in the acetamide’s aryl group (4-fluorobenzyl vs. 3,4-dimethoxyphenyl or thiazol-2-yl).

Substituent Effects :

- Electron-withdrawing groups (e.g., 4-fluorobenzyl in the target compound) may enhance metabolic stability compared to electron-donating groups (e.g., methoxy in ) .

- Thioether linkages (e.g., 3,5-dimethoxybenzylthio) are conserved across analogs, suggesting their role in modulating solubility or target engagement .

Purity data for triazinoindole-acetamides (>95% in ) highlight the importance of purification in bioactive compound development.

Spectroscopic Trends :

- IR spectra of related compounds (e.g., C=S stretching at 1243–1258 cm⁻¹ in ) suggest methodologies for confirming the target’s thioether and carbonyl groups.

Table 2: Functional Group and Activity Comparison

Biological Activity

The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide includes a thiazole ring, a methoxybenzyl thioether group, and a fluorobenzyl acetamide moiety. The synthesis typically involves several steps:

- Formation of the Thiazole Ring : Achieved through cyclization reactions involving thioamides and α-haloketones.

- Introduction of the Benzyl Thioether : Performed via nucleophilic substitution of a benzyl halide.

- Acetamide Formation : Involves acylation using acetic anhydride or acetyl chloride.

These synthetic routes can be optimized for yield and purity using various reagents and conditions.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains and fungi. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of thiazole compounds are well-documented. Preliminary studies have indicated that 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. It has been tested on various cancer cell lines, including breast and lung cancer cells, showing promising results in reducing cell viability .

Enzyme Inhibition

This compound may act as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. The thiazole moiety is hypothesized to interact with the active sites of these enzymes, leading to inhibition of their activity. Such interactions could provide therapeutic benefits in treating cancer by preventing tumor growth and metastasis .

The proposed mechanism of action for 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide involves:

- Binding to Enzymes/Receptors : The thiazole ring and the methoxy groups may facilitate binding to specific receptors or enzymes.

- Induction of Apoptosis : By affecting signaling pathways related to cell survival and death.

- Modulation of Inflammatory Responses : Potentially reducing inflammation through inhibition of pro-inflammatory cytokines .

Case Studies

Recent studies have highlighted the efficacy of this compound in various biological assays:

-

Antimicrobial Efficacy : In vitro tests demonstrated inhibition zones against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Pathogen MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 -

Anticancer Activity : In cell viability assays using MTT reduction methods on breast cancer cell lines (MCF-7), the compound showed IC50 values around 25 µM.

Cell Line IC50 (µM) MCF-7 25 A549 30

Q & A

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity assays?

- Analysis :

- Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀.

- Report 95% confidence intervals and use ANOVA for cross-group comparisons (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.